molecular formula C11H19NO B8438272 3-Hydroxy-2-(2,4,4-tri-methylcyclopentyl)propanenitrile

3-Hydroxy-2-(2,4,4-tri-methylcyclopentyl)propanenitrile

Cat. No. B8438272
M. Wt: 181.27 g/mol
InChI Key: FZAHLQFUZFLPAC-UHFFFAOYSA-N
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Patent
US08592360B2

Procedure details

1.1 eq. of sodium borohydride are placed in ethanol at 10° C. under an inert atmosphere. Methyl 2-cyano-2-(2,4,4-tri-methylcyclopentylidene)acetate B is added thereto dropwise. The reaction medium is stirred at ambient temperature overnight and is then neutralized with acetone. It is subsequently poured onto a cold 10% HCl solution. The aqueous phase is extracted twice with MTBE. The combined organic phases are washed with a sodium bicarbonate solution and then with an aqueous sodium chloride solution. After drying over magnesium sulfate, filtering through paper and evaporating the solvent, 3-hydroxy-2-(2,4,4-tri-methylcyclopentyl)propanenitrile is obtained in the form of four diastereomers in the proportions of 11:13:23:53.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Methyl 2-cyano-2-(2,4,4-tri-methylcyclopentylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5](=[C:10]1[CH2:14][C:13]([CH3:16])([CH3:15])[CH2:12][CH:11]1[CH3:17])[C:6](OC)=[O:7])#[N:4].CC(C)=O.Cl>C(O)C>[OH:7][CH2:6][CH:5]([CH:10]1[CH2:14][C:13]([CH3:16])([CH3:15])[CH2:12][CH:11]1[CH3:17])[C:3]#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Methyl 2-cyano-2-(2,4,4-tri-methylcyclopentylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OC)=C1C(CC(C1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with MTBE
WASH
Type
WASH
Details
The combined organic phases are washed with a sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering through paper
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC(C#N)C1C(CC(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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